Carbestrol

Overview

Description

Carbestrol is a synthetic, nonsteroidal estrogen belonging to the cyclohexenecarboxylic acid group. It is a seco analogue of doisynolic acid and was first described in the literature in 1956. This compound was developed for the treatment of prostate cancer in the 1960s but was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbestrol can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The key steps include:

Formation of the cyclohexene ring: This involves the cyclization of a suitable diene with a carboxylic acid derivative.

Substitution reactions: Introduction of the ethyl and methoxyphenyl groups through Friedel-Crafts alkylation and etherification reactions.

Final cyclization and purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: Carbestrol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the cyclohexene ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or modify functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their derivatives.

Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

Medicine: Explored for its potential in treating hormone-related conditions, particularly prostate cancer.

Industry: Potential applications in the synthesis of other pharmaceutical compounds and as a chemical intermediate.

Mechanism of Action

Carbestrol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding initiates a cascade of molecular events, including the activation of gene transcription and modulation of cellular processes. The specific pathways involved include the estrogen receptor signaling pathway, which regulates cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Carbestrol is unique among synthetic estrogens due to its specific structural features and biological activity. Similar compounds include:

Fenestrel: Another synthetic estrogen with similar applications.

Methallenestril: Known for its use in hormone therapy.

Doisynoestrol: A closely related compound with similar estrogenic activity.

This compound’s uniqueness lies in its specific molecular structure, which confers distinct pharmacological properties and potential therapeutic applications.

Biological Activity

Carbestrol, a synthetic nonsteroidal estrogen, is a compound of significant interest due to its unique biological properties and historical applications in medicine. Developed in the 1950s, this compound was initially explored for treating prostate cancer but was never marketed. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is classified as a cyclohexenecarboxylic acid derivative and is a seco analogue of doisynolic acid.

- Chemical Formula : CHO

- Molar Mass : 274.36 g/mol

- CAS Number : 1755-52-8

This compound functions primarily through its interaction with estrogen receptors (ERs), mimicking the effects of natural estrogens. This binding initiates a series of molecular events that influence gene transcription and modulate various cellular processes. The key pathways involved include:

- Estrogen Receptor Signaling Pathway : Regulates cell growth, differentiation, and apoptosis.

- Transcriptional Activation : this compound activates genes associated with estrogenic responses, impacting reproductive tissues and other target organs.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Estrogenic Activity : Demonstrated significant estrogenic effects in vitro and in vivo models.

- Antitumor Effects : Investigated for its potential to inhibit tumor growth in hormone-dependent cancers.

- Cellular Proliferation Modulation : Influences the proliferation of various cell types, particularly in reproductive tissues.

Comparative Analysis with Similar Compounds

To understand this compound's unique properties better, it is essential to compare it with similar synthetic estrogens:

| Compound | Structural Features | Primary Use |

|---|---|---|

| This compound | Cyclohexenecarboxylic acid derivative | Investigated for prostate cancer |

| Fenestrel | Synthetic estrogen with different structural features | Hormone replacement therapy |

| Methallenestril | Known for its use in hormone therapy | Hormone replacement therapy |

| Doisynoestrol | Closely related compound | Estrogenic activity |

Study 1: Estrogenic Activity Evaluation

A study conducted on female Wistar rats evaluated the estrogenic effects of this compound compared to natural estrogens. The results indicated that this compound significantly increased uterine weight, a common indicator of estrogenic activity.

Study 2: Antitumor Potential

Research published in JAMA explored the antitumor effects of this compound on prostate cancer cell lines. The study found that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an adjunct therapy in hormone-sensitive cancers .

Study 3: Mechanistic Insights

A comprehensive review highlighted the molecular mechanisms through which this compound interacts with estrogen receptors. It was noted that this compound not only binds to ERα but also influences ERβ signaling pathways, leading to varied biological responses .

Properties

IUPAC Name |

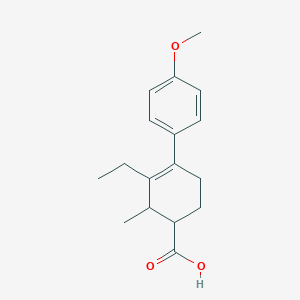

3-ethyl-4-(4-methoxyphenyl)-2-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-4-14-11(2)15(17(18)19)9-10-16(14)12-5-7-13(20-3)8-6-12/h5-8,11,15H,4,9-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKVHUZOVAWKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CCC(C1C)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938669 | |

| Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-52-8 | |

| Record name | 3-Ethyl-4-(4-methoxyphenyl)-2-methyl-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.